molecular formula C8H5BrN2O2 B1335735 (5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone CAS No. 551925-55-4

(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone

Cat. No. B1335735
M. Wt: 241.04 g/mol
InChI Key: NDTSGHMRLJJXFS-UHFFFAOYSA-N
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Description

“(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone” is a chemical compound that contains a bromofuran and a pyrazol group1. The molecular formula of this compound is C8H5BrN2O2 and it has a molecular weight of 241.04 g/mol1.



Synthesis Analysis

While I couldn’t find the specific synthesis process for “(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone”, compounds with similar structures are often synthesized through various organic reactions. For instance, acyl pyrazole derivatives can be prepared through an oxoammonium salt-mediated oxidative functionalization reaction of an aldehyde with pyrazole2.



Molecular Structure Analysis

The compound contains a bromofuran group, which is a heterocyclic compound consisting of fused furan and benzene rings, and a pyrazol group, which is a heterocyclic compound consisting of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms1.



Chemical Reactions Analysis

The specific chemical reactions involving “(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone” are not available in the literature. However, bromofuran and pyrazol groups are known to participate in various chemical reactions, including substitution reactions, coupling reactions, and others.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone” are not available in the literature. However, the properties of a compound can be influenced by the functional groups it contains. For instance, the presence of a bromine atom might increase the compound’s reactivity.


Scientific Research Applications

Antibacterial and Antioxidant Activities

Compounds containing the (5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone structure, including derivatives like Furan-2-yl-(5-hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-methanone, have been synthesized and studied for their biological activities. Research shows that these compounds exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, they possess moderate antioxidant activities as evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method. This indicates potential applications in areas where antibacterial and antioxidant properties are valuable (Golea Lynda, 2021).

Synthesis and Structural Analysis

The process of synthesizing and characterizing compounds with a similar structure, such as (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, has been documented. Techniques like NMR, MS, and IR spectra data have been used for characterization, and X-ray diffraction for structural identification. This underscores the compound's significance in chemical synthesis and the importance of understanding its molecular structure for potential applications in various fields (Ziqing Cao et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle all chemical compounds with care, following appropriate safety protocols.


Future Directions

As this compound might be less-studied, future research could focus on studying its synthesis, properties, potential applications, and safety profile.


Please note that this information is based on the limited data available and might not be entirely accurate for “(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone”. For detailed and accurate information, specific studies on this compound would be required.


properties

IUPAC Name

(5-bromofuran-2-yl)-pyrazol-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-3-2-6(13-7)8(12)11-5-1-4-10-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTSGHMRLJJXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407752
Record name (5-Bromofuran-2-yl)(1H-pyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone

CAS RN

551925-55-4
Record name (5-Bromofuran-2-yl)(1H-pyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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